molecular formula C10H20ClNO2 B8306336 2-Methyl-2-piperidin-3-yl-propionic acid methyl ester hydrochloride

2-Methyl-2-piperidin-3-yl-propionic acid methyl ester hydrochloride

Cat. No. B8306336
M. Wt: 221.72 g/mol
InChI Key: NWZDJGDJGKCAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-piperidin-3-yl-propionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H

InChI Key

NWZDJGDJGKCAMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCNC1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.823 g of 2-methyl-2-pyridin-3-yl-propionic acid methyl ester [476429-23-9] and 0.062 g of platinum(IV) oxide hydrate in 8 ml of methanol and 1.7 ml of 1.2M HCl in methanol at room temperature is hydrogenated for 5.5 hours. The catalyst is removed by filtration over Hyflo and the filtrate is concentrated by evaporation to provide the crude title compound as a brown oil which is used in the next step without further purification.
Quantity
0.823 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

0.115 g of methyl 2-methyl-2-pyridin-3-ylpropionate (CAS 476429-23-9) is dissolved in an autoclave in 5 ml of methanol. The solution is admixed with 0.35 ml of 1.2M HCl in methanol and 0.012 g of platinum(IV) oxide, and the reaction mixture is hydrogenated at 4 bar and 23° over 46 hours. The catalyst is filtered off through Hyflo and the filtrate is concentrated by evaporation to give the crude title compound which is used directly in the next step.
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.012 g
Type
solvent
Reaction Step Four

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